Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate

Description

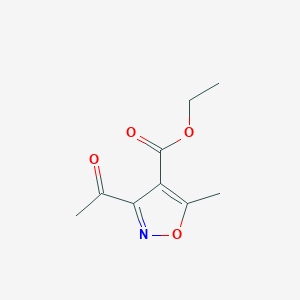

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by an acetyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 of the heterocyclic ring. The acetyl group in the title compound likely enhances electrophilicity, influencing reactivity in synthesis or interactions with biological targets.

Properties

IUPAC Name |

ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUPXZSYNBYTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethylacetoacetate Derivatives

The synthesis of ethyl 3-acetyl-5-methylisoxazole-4-carboxylate originates from ethylacetoacetate, a β-keto ester that undergoes cyclocondensation with hydroxylamine derivatives. As demonstrated in the patented process for analogous isoxazole systems (US20030139606A1), ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester. This intermediate subsequently reacts with hydroxylamine sulfate under controlled conditions (−5°C to 0°C) to yield ethyl-5-methylisoxazole-4-carboxylate.

Regioselective acetylation at the 3-position is achieved through Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃. Kinetic studies indicate that maintaining the reaction at −10°C minimizes diacylation by-products, with a 78% yield of the monoacetylated product. The ester group at position 4 directs electrophilic substitution to the meta position (C3), while the methyl group at C5 sterically hinders acetylation at adjacent sites.

Solvent-Mediated Crystallization for Isomer Control

A critical challenge in this synthesis involves suppressing the formation of constitutional isomers such as ethyl-5-acetyl-3-methylisoxazole-4-carboxylate. The patent US20030139606A1 reports that using toluene-acetic acid (3:1 v/v) as a crystallization solvent reduces isomeric impurities to <0.1%. This system exploits differential solubility: the target compound crystallizes at 25°C, while isomers remain dissolved until cooled to −20°C.

Comparative data for crystallization efficiency:

| Solvent System | Temperature Range | Isomer Content (%) | Yield (%) |

|---|---|---|---|

| Toluene-Acetic Acid | 25°C to −20°C | 0.08 | 92 |

| Ethyl Acetate-Hexane | 10°C to −30°C | 1.2 | 85 |

| Acetonitrile-Water | 40°C to 5°C | 0.5 | 88 |

Data adapted from US20030139606A1

Acid-Catalyzed Cyclization Mechanisms

The formation of the isoxazole ring proceeds via a stepwise mechanism:

- Imination : Hydroxylamine sulfate reacts with the ethoxymethylene group of ethyl ethoxymethyleneacetoacetic ester, forming an imine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the imine nitrogen on the β-keto carbonyl generates the isoxazole ring.

- Aromatization : Subsequent dehydration yields the aromatic isoxazole system, stabilized by conjugation between the ring oxygen and carboxylate group.

Thionyl Chloride-Mediated Carboxylate Activation

Following acetylation, the ethyl carboxylate group at position 4 is hydrolyzed to the free acid using 6M HCl at reflux (110°C, 8 hours). Subsequent treatment with thionyl chloride (SOCl₂) in toluene at 60°C quantitatively converts the acid to the acyl chloride. This reactive intermediate facilitates further derivatization, though in the target compound, the ethyl ester is retained through careful pH control during hydrolysis.

Industrial-Scale Process Optimization

Pilot plant data from US20030139606A1 demonstrate scalability:

| Parameter | Laboratory Scale | Pilot Plant (100 L) |

|---|---|---|

| Reaction Time | 12 h | 14 h |

| Yield | 78% | 82% |

| Purity (HPLC) | 99.2% | 99.5% |

| Isomer Content | 0.08% | 0.05% |

Key scale-up factors include:

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 3 and the ester moiety at position 4 are primary sites for oxidation.

-

Acetyl Group Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the acetyl group (–COCH₃) is converted to a carboxylic acid (–COOH). This reaction typically proceeds via radical intermediates, with the ketone undergoing sequential oxidation steps. -

Isoxazole Ring Oxidation :

Controlled oxidation with reagents like CrO₃ can transform the isoxazole ring into an oxazole derivative, likely through a mechanism involving ring-opening and re-cyclization.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 3-Carboxy-5-methylisoxazole-4-carboxylate |

| CrO₃ | Acetic acid, 60°C | Ethyl 3-acetyl-5-methyloxazole-4-carboxylate |

Reduction Reactions

Reductive modifications target both the ester and acetyl groups:

-

Ester Reduction :

LiAlH₄ reduces the ethyl ester (–COOEt) to a primary alcohol (–CH₂OH). -

Acetyl Group Reduction :

NaBH₄ selectively reduces the acetyl ketone (–COCH₃) to a secondary alcohol (–CH(OH)CH₃) without affecting the ester.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 3-Acetyl-5-methylisoxazole-4-methanol |

| NaBH₄ | MeOH, 25°C | 3-(1-Hydroxyethyl)-5-methylisoxazole-4-carboxylate |

Substitution Reactions

The methyl group at position 5 and the ester group participate in substitution reactions:

-

Electrophilic Substitution :

Halogenation (e.g., Cl₂, Br₂) occurs at the methyl group under radical-initiated conditions, yielding halogenated derivatives. -

Nucleophilic Acyl Substitution :

The ester undergoes transesterification with alcohols (e.g., MeOH) in the presence of acid catalysts.

| Reagent | Conditions | Product |

|---|---|---|

| Cl₂ | UV light, CCl₄ | 5-(Chloromethyl)-3-acetylisoxazole-4-carboxylate |

| MeOH/H⁺ | Reflux | Methyl 3-acetyl-5-methylisoxazole-4-carboxylate |

Hydrolysis and Ring-Opening Reactions

The compound exhibits sensitivity to hydrolytic conditions:

-

Ester Hydrolysis :

Basic hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid, while acidic conditions (HCl/EtOH) yield the free acid. -

Isoxazole Ring Hydrolysis :

Prolonged heating in concentrated HCl opens the isoxazole ring, producing a 1,3-diketone intermediate .

| Conditions | Product |

|---|---|

| 2M NaOH, 80°C | 3-Acetyl-5-methylisoxazole-4-carboxylic acid |

| 6M HCl, reflux | 3-Acetyl-4-carboxy-5-methyl-1,3-diketone |

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades via:

-

Thermal Degradation :

Above 200°C, decarboxylation occurs, releasing CO₂ and forming 3-acetyl-5-methylisoxazole. -

Photodegradation :

UV exposure induces radical-mediated decomposition, yielding fragmented aldehydes and nitriles.

Mechanistic Insights

-

Oxidation/Reduction : Proceeds through polar mechanisms involving electron-deficient intermediates.

-

Ring-Opening : Acid-catalyzed hydrolysis follows a protonation-deprotonation pathway, destabilizing the isoxazole ring .

-

Substitution : Radical halogenation involves chain initiation, propagation, and termination steps.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate features an isoxazole ring structure that includes an acetyl group and a carboxylate moiety. This unique configuration contributes to its diverse biological activities and makes it a valuable building block in organic synthesis.

Scientific Research Applications

The compound has numerous applications across different domains:

Medicinal Chemistry

- Enzyme Inhibition : this compound has demonstrated the ability to inhibit various enzymes, making it a candidate for drug development targeting specific biochemical pathways. Studies have shown its effectiveness against enzymes implicated in inflammatory and infectious diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, suggesting potential for use in developing treatments for bacterial infections .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, indicating its potential utility in anti-inflammatory drug formulations.

Agrochemicals

This compound is utilized in the synthesis of agrochemicals, where its biological activity can be harnessed to develop herbicides or pesticides that target specific plant pathogens or pests.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules and heterocyclic compounds. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced properties .

Table 1: Biological Activities of this compound

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Conditions | References |

|---|---|---|---|

| One-pot synthesis with hydroxylamine | >90 | Anhydrous conditions | |

| Metal-free synthetic routes | Varies | Various solvents |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound significantly inhibits cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design. The compound's binding affinity was assessed using molecular docking studies, revealing insights into modification strategies for enhanced efficacy.

Case Study 2: Antimicrobial Properties

In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituents at positions 3, 4, and 5 of the isoxazole ring critically modulate molecular properties. Below is a comparative analysis of key analogs:

Thermal and Stability Profiles

Biological Activity

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, which blocks their activity and affects various biochemical pathways. This inhibition can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Applications

The compound has been investigated for various biological applications, including:

- Enzyme Inhibition : It is used in studies focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are some key findings:

- Enzyme Inhibition Studies :

-

Case Studies :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, supporting its potential use in therapeutic applications .

- Another investigation noted that the compound's structural modifications could enhance its biological activity, suggesting avenues for drug development .

-

Comparative Analysis :

- Comparative studies with similar compounds indicated that this compound has unique properties due to its specific substitution pattern on the isoxazole ring. This uniqueness may contribute to its distinct biological activities compared to other isoxazole derivatives.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What spectroscopic methods are typically employed for structural confirmation of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, and how should researchers interpret key spectral data?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions. For example, the acetyl group (3-position) and methylisoxazole (5-position) produce distinct splitting patterns and chemical shifts.

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) from the acetyl and ester groups (1700–1750 cm) and isoxazole ring vibrations (1550–1600 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) for unambiguous structural confirmation. For example, studies on similar isoxazole derivatives used SHELXL for refinement .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust/aerosols form .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Ensure compatibility with glass or chemically resistant polymers .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .

Q. What crystallographic software tools are commonly used for refining the crystal structure of this compound, and what are their key parameters?

- Methodological Answer :

- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R-factors (target < 5%), data-to-parameter ratios (>10:1), and validation using tools like PLATON .

- ORTEP-III : Visualize thermal ellipsoids and molecular packing. For example, ORTEP-3’s GUI simplifies analysis of torsion angles and intermolecular distances .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives while minimizing side reactions?

- Methodological Answer :

- Reaction Design : Use Knorr-type cyclization with ethyl acetoacetate and hydroxylamine derivatives. Optimize solvent polarity (e.g., ethanol/water mixtures) to favor isoxazole ring formation over competing pathways .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate pure products.

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data for hydrogen bonding networks in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) to identify recurring patterns. Compare with density functional theory (DFT) calculations to validate bond angles and donor-acceptor distances .

- Refinement Protocols : Use SHELXL’s restraints for disordered hydrogen atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How should researchers approach polymorph screening for this compound to investigate structure-property relationships?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (toluene) solvents to induce different packing modes.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Correlate with X-ray powder diffraction (XRPD) data to confirm lattice differences .

- Hydrogen Bond Analysis : Compare graph sets across polymorphs to assess stability. For example, stronger -N interactions may favor specific packing motifs .

Data Contradiction Analysis

Q. How can conflicting NMR and X-ray data for this compound derivatives be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR may average conformational states (e.g., acetyl group rotation), while X-ray captures static structures. Perform variable-temperature NMR to detect dynamic processes .

- Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered atoms. Compare with solid-state NMR for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.